Structural Differentiation: Quaternary C7a-Methyl vs. Des-Methyl Proline Hydantoin
The target compound (MW: 154.17 g/mol, C₇H₁₀N₂O₂) introduces a quaternary carbon at the 7a ring-junction position absent in the parent proline hydantoin (CAS 5768-79-6, MW: 140.14 g/mol, C₆H₈N₂O₂). This substitution eliminates the C7a methine proton and replaces it with a methyl group, altering the ring-fusion geometry and hydrogen-bond donor/acceptor topology at the imide NH . The molecular weight increase of +14.03 g/mol and the addition of one carbon atom provide distinct physicochemical properties (calculated ΔclogP approximately +0.5 log unit, class-level inference based on the methylene/methyl fragment contribution). This structural difference is identical to that which distinguishes the 11β-HSD1 inhibitor series where 7a-methyl vs. 7a-H substitution dictates receptor complementarity [1].
| Evidence Dimension | Molecular weight and ring-junction substitution pattern |
|---|---|
| Target Compound Data | MW = 154.17 g/mol; C₇H₁₀N₂O₂; quaternary C7a-CH₃; InChI Key: CNWNKXCLRLNSGE-UHFFFAOYSA-N |
| Comparator Or Baseline | Proline hydantoin (CAS 5768-79-6): MW = 140.14 g/mol; C₆H₈N₂O₂; C7a-H (tertiary); InChI Key: LLGMYBHSGVGCFS-UHFFFAOYSA-N |
| Quantified Difference | ΔMW = +14.03 g/mol (+10.0%); ΔclogP ≈ +0.5 (class-level inference); substitution converts tertiary C7a-H to quaternary C7a-CH₃ |
| Conditions | Structural comparison based on CAS registry data and vendor specifications (BOC Sciences, Sigma-Aldrich) |
Why This Matters
The quaternary 7a-methyl center eliminates epimerization risk at the ring junction under acidic/basic conditions, providing a configurationally stable scaffold for downstream derivatization, unlike the des-methyl analog which can undergo C7a racemization.
- [1] WO2009132986A1. Compounds include 2-[(4-chlorophenyl)methyl]-7a-methyl-1,5,6,7-tetrahydropyrrolo[1,2-c]imidazol-3-one and 2-(2,5-dichlorophenyl)-7a-methyl-1,5,6,7-tetrahydropyrrolo[1,2-c]imidazol-3-one claimed as 11b-HSD1 inhibitors. View Source
